Cas no 833-64-7 (1,3-Dioxane, 2-(4-nitrophenyl)-)

1,3-Dioxane, 2-(4-nitrophenyl)- is a heterocyclic compound featuring a 1,3-dioxane ring substituted with a 4-nitrophenyl group at the 2-position. This structure imparts unique reactivity and stability, making it valuable as an intermediate in organic synthesis, particularly for constructing complex molecules. The presence of the nitro group enhances its utility in electrophilic and nucleophilic substitution reactions, while the dioxane ring contributes to its solubility in polar organic solvents. Its well-defined chemical properties facilitate controlled transformations in pharmaceutical and agrochemical research. The compound is characterized by high purity and consistent performance, ensuring reproducibility in synthetic applications. Proper handling and storage are recommended due to its sensitivity to strong acids and bases.
1,3-Dioxane, 2-(4-nitrophenyl)- structure
833-64-7 structure
Product Name:1,3-Dioxane, 2-(4-nitrophenyl)-
CAS No:833-64-7
MF:C10H11NO4
MW:209.198642969131
CID:671976
PubChem ID:572383
Update Time:2025-10-24

1,3-Dioxane, 2-(4-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxane, 2-(4-nitrophenyl)-
    • 2-(4-Nitrophenyl)-1,3-dioxane
    • TIMTEC-BB SBB003456
    • BNIKCZNNRBDPAY-UHFFFAOYSA-N
    • SR-01000197101
    • AKOS003239439
    • 2-(4-Nitrophenyl)-1,3-dioxane #
    • 833-64-7
    • SR-01000197101-1
    • DTXSID60341340
    • InChI=1/C10H11NO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H
    • m-Dioxane, 2-(p-nitrophenyl)-
    • 2-(p-Nitrophenyl)-1,3-dioxane
    • CS-0364640
    • 2-(p-Nitrophenyl)-m-dioxane
    • MFCD00101341
    • SCHEMBL6259653
    • MDL: MFCD00101341
    • Inchi: 1S/C10H11NO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2
    • InChI Key: BNIKCZNNRBDPAY-UHFFFAOYSA-N
    • SMILES: O1CCCOC1C1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 209.06880783g/mol
  • Monoisotopic Mass: 209.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 64.3Ų

1,3-Dioxane, 2-(4-nitrophenyl)- Pricemore >>

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1,3-Dioxane, 2-(4-nitrophenyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:833-64-7)1,3-Dioxane, 2-(4-nitrophenyl)-
Order Number:A1230068
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:53
Price ($):153
Email:sales@amadischem.com

Additional information on 1,3-Dioxane, 2-(4-nitrophenyl)-

1,3-Dioxane, 2-(4-nitrophenyl)- (CAS No: 833-64-7)

The compound 1,3-dioxane, 2-(4-nitrophenyl)- (CAS No: 833-64-7) is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a dioxane ring substituted with a nitrophenyl group. The dioxane ring provides a rigid and planar framework, while the nitrophenyl group introduces electronic and steric effects that can influence the compound's reactivity and properties.

Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its role in the synthesis of advanced materials, such as polymers and nanoparticles. The nitrophenyl group's electron-withdrawing nature makes it an ideal candidate for applications requiring enhanced stability or reactivity. Additionally, the dioxane ring's ability to form hydrogen bonds has been leveraged in the development of supramolecular assemblies and self-healing materials.

One of the most promising areas of research involving 1,3-dioxane, 2-(4-nitrophenyl)- is its application in drug delivery systems. The compound's ability to act as a carrier for bioactive molecules has been extensively studied. By incorporating this compound into polymer matrices or lipid-based nanoparticles, scientists have demonstrated improved drug encapsulation efficiency and controlled release profiles. These findings underscore the potential of this compound in advancing therapeutic strategies for various diseases.

Moreover, the environmental impact of 1,3-dioxane, 2-(4-nitrophenyl)- has been a topic of recent interest. Studies have shown that while the compound exhibits moderate biodegradability under specific conditions, its persistence in certain environmental matrices raises concerns about long-term ecological effects. Researchers are actively exploring methods to mitigate these impacts through innovative synthesis routes and recycling strategies.

In terms of synthesis, 1,3-dioxane, 2-(4-nitrophenyl)- can be prepared via several routes. One common method involves the nucleophilic substitution of a suitable precursor with a nitrophenyl group. This approach often requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making large-scale production more feasible.

The spectroscopic properties of this compound have also been thoroughly investigated. Techniques such as UV-Vis spectroscopy and NMR have provided valuable insights into its electronic structure and molecular interactions. These studies have revealed that the nitrophenyl group significantly influences the compound's absorption characteristics, making it suitable for applications in optoelectronics and sensing technologies.

In conclusion, 1,3-dioxane, 2-(4-nitrophenyl)- (CAS No: 833-64-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations.

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Amadis Chemical Company Limited
(CAS:833-64-7)1,3-Dioxane, 2-(4-nitrophenyl)-
A1230068
Purity:99%
Quantity:1g
Price ($):153
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